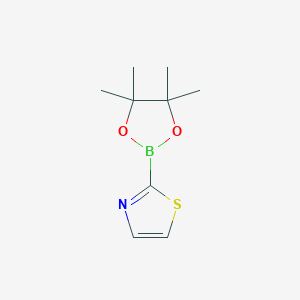
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a useful research compound. Its molecular formula is C9H14BNO2S and its molecular weight is 211.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization Studies
- The compound has been a subject of interest in synthesis and characterization studies. For instance, a study by Liao et al. (2022) focused on its substitution for the synthesis of related compounds, with confirmation of structure through various spectroscopic methods and X-ray diffraction (Liao et al., 2022). Similarly, a study by Wu et al. (2021) synthesized related compounds and characterized their structure using spectroscopic methods, X-ray diffraction, and density functional theory (DFT) calculations (Wu et al., 2021).
Role in Polymer Synthesis
- This compound plays a role in the synthesis of high-performance semiconducting polymers. Kawashima et al. (2013) utilized it for the synthesis of naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-based donor–acceptor copolymers (Kawashima et al., 2013).
Applications in Organic Intermediate Synthesis
- It is used as an organic intermediate in the synthesis of various compounds. For example, Yang et al. (2021) detailed its use in the synthesis of organic intermediates with pyrazole heterocycle and borate functional groups, confirmed by spectroscopy and crystallographic analysis (Yang et al., 2021).
Microwave-Assisted Synthesis
- The compound has been involved in microwave-assisted synthesis processes. Rheault et al. (2009) described its use in the convenient microwave-assisted synthesis of heteroaryl-linked benzimidazoles (Rheault et al., 2009).
DFT Studies for Molecular Structure Analysis
- DFT studies are frequently used to analyze the molecular structure of derivatives of this compound. For instance, Yang et al. (2021) and Wu et al. (2021) used DFT calculations for comparative analysis and confirmation of molecular structures (Yang et al., 2021), (Wu et al., 2021).
Luminescent Properties in Polymers
- Zhu et al. (2007) explored its application in creating highly luminescent conjugated polymers, exhibiting significant photophysical properties (Zhu et al., 2007).
Catalyzed Borylation Studies
- It is also significant in catalyzed borylation studies. Takagi and Yamakawa (2013) investigated its synthesis through Pd-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with various organic compounds, suggesting a broad range of potential targets .
Mode of Action
Related compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to participate in borylation reactions, particularly in the presence of a palladium catalyst . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes .
Biochemical Pathways
The compound’s potential involvement in borylation and hydroboration reactions suggests it could influence a variety of biochemical pathways, particularly those involving the modification of organic compounds .
Result of Action
Given its potential involvement in borylation and hydroboration reactions, it may play a role in the synthesis or modification of various organic compounds .
Action Environment
Similar compounds are known to be sensitive to air and moisture , suggesting that these factors could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic ester group. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors. For instance, this compound has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, this compound has been reported to impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the boronic ester group of this compound can bind to the active site of enzymes, thereby inhibiting their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and moisture can lead to hydrolysis of the boronic ester group, resulting in reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhanced enzyme inhibition and improved therapeutic outcomes . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-11-5-6-14-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBBSGRLQOBNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594935 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-88-0 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Thiazole-2-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320594.png)
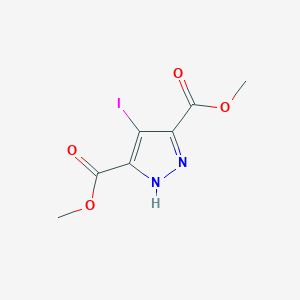
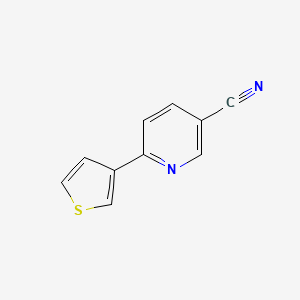
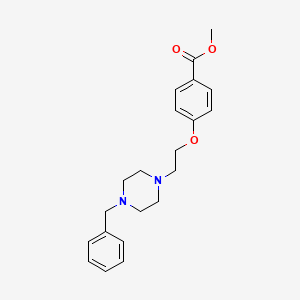
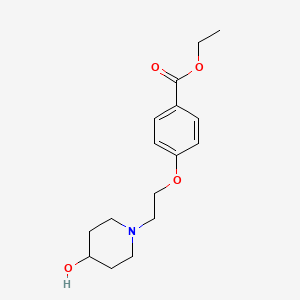

![7-Fluorobenzo[B]thiophene-2-carboxylic acid](/img/structure/B1320608.png)
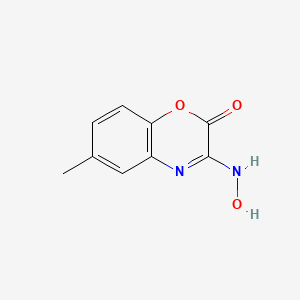
![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde](/img/structure/B1320611.png)
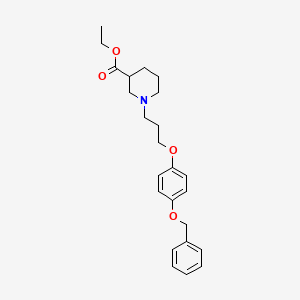
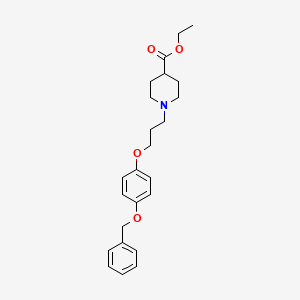
![Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate](/img/structure/B1320614.png)
![2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1320619.png)
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)
